5-(4-bromophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazole-2-thiol
Overview
Description
5-(4-bromophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazole-2-thiol is a heterocyclic compound that features both bromophenyl and trifluoromethylphenyl groups attached to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-bromophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazole-2-thiol typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through a condensation reaction involving an aldehyde, an amine, and a thiol. For instance, the reaction of 4-bromobenzaldehyde, 3-(trifluoromethyl)aniline, and thiourea under acidic conditions can yield the desired imidazole ring.
Substitution Reactions: The bromophenyl and trifluoromethylphenyl groups are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases and polar aprotic solvents to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(4-bromophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazole-2-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The bromophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are used.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Phenyl derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-(4-bromophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazole-2-thiol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 5-(4-bromophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazole-2-thiol involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. The bromophenyl and trifluoromethylphenyl groups can enhance the compound’s binding affinity to hydrophobic pockets in proteins, thereby modulating their function. Additionally, the thiol group can form covalent bonds with cysteine residues in proteins, leading to irreversible inhibition of enzymatic activity.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazole-2-thiol
- 5-(4-fluorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazole-2-thiol
- 5-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazole-2-thiol
Uniqueness
Compared to similar compounds, 5-(4-bromophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazole-2-thiol exhibits unique reactivity due to the presence of the bromine atom, which can participate in various substitution reactions. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design.
Properties
IUPAC Name |
4-(4-bromophenyl)-3-[3-(trifluoromethyl)phenyl]-1H-imidazole-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrF3N2S/c17-12-6-4-10(5-7-12)14-9-21-15(23)22(14)13-3-1-2-11(8-13)16(18,19)20/h1-9H,(H,21,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVIFVTWOOBUZMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=CNC2=S)C3=CC=C(C=C3)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrF3N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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